Dodecyl-alpha-D-maltoside

Vue d'ensemble

Description

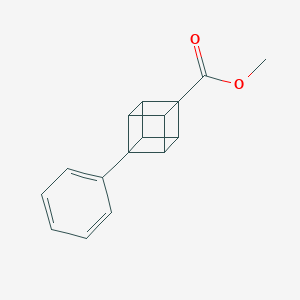

Le Dodecyl-α-D-maltoside est un détergent non ionique largement utilisé dans la recherche biochimique et biophysique. Il est particulièrement efficace pour solubiliser les protéines membranaires et les complexes protéiques, ce qui en fait un outil essentiel dans l'étude des membranes cellulaires et des interactions protéiques. Le composé a la formule moléculaire C24H46O11 et un poids moléculaire de 510,62 g/mol .

Applications De Recherche Scientifique

Dodecyl-Alpha-D-Maltoside is extensively used in various fields of scientific research:

Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.

Biology: The compound is crucial for solubilizing membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Medicine: It aids in the formulation of drug delivery systems, enhancing the solubility and stability of hydrophobic drugs.

Mécanisme D'action

Target of Action

Dodecyl-alpha-D-maltoside (DDM) is a non-ionic detergent that primarily targets membrane proteins . It is known to interact with the Retinoic acid receptor gamma , a nuclear receptor that is activated by both all-trans retinoic acid and 9-cis retinoic acid .

Mode of Action

DDM interacts with its targets by solubilizing and stabilizing membrane proteins . It forms micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins . This unique capability allows DDM to maintain the functional integrity of these proteins during biochemical and structural studies .

Biochemical Pathways

These proteins are messengers that activate Vγ9+Vδ2+ T cells, which are essential in combating L. monocytogenes within epithelial cells .

Result of Action

The primary result of DDM’s action is the solubilization and stabilization of membrane proteins . This enables researchers to study these proteins in their native conformations, leading to more accurate and insightful findings . For instance, DDM has been pivotal in deciphering the enigma of BTN3A proteins .

Analyse Biochimique

Biochemical Properties

Dodecyl-alpha-D-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, maintaining the solution-phase conformation of the protein .

Cellular Effects

This compound has been used to solubilize photosystem I (PSI) and photosystem II (PSII) complexes from plant thylakoid membranes, as well as intact grana . It influences cell function by facilitating the study of membrane proteins in their native state .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form micelles that mimic the membrane environment, thereby preserving the alpha-helical structures and native conformations of membrane-associated proteins . It can also increase the solubility of certain compounds in aqueous solution .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to stabilize intact oligomeric membrane protein complexes during the transition to vacuum .

Metabolic Pathways

It is known to interact with various enzymes and cofactors in the process of solubilizing membrane proteins .

Transport and Distribution

This compound is known to be involved in the transport and distribution of membrane proteins within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization or accumulation.

Subcellular Localization

It is known to play a crucial role in the study of membrane proteins, which are localized in various compartments or organelles within the cell .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Dodecyl-α-D-maltoside est synthétisé par glycosylation du maltose avec du dodécanol. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation de la liaison glycosidique entre le maltose et le dodécanol. Le processus peut être résumé comme suit :

Étape 1 : Activation du maltose avec un groupe activateur approprié (par exemple, le trichloroacétimidate).

Étape 2 : Réaction du maltose activé avec le dodécanol en présence d'un catalyseur acide (par exemple, l'acide trifluorométhanesulfonique).

Étape 3 : Purification du produit par cristallisation ou chromatographie.

Méthodes de Production Industrielle : Dans les milieux industriels, la production de Dodecyl-α-D-maltoside implique des réactions de glycosylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus est optimisé pour la rentabilité et l'extensibilité, utilisant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés.

Analyse Des Réactions Chimiques

Types de Réactions : Le Dodecyl-α-D-maltoside subit principalement des réactions de substitution en raison de la présence de groupes hydroxyle dans sa structure. Ces réactions peuvent être utilisées pour modifier le composé pour des applications spécifiques.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants doux tels que le peroxyde d'hydrogène peuvent être utilisés pour oxyder les groupes hydroxyle en groupes carbonyle.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent réduire les groupes carbonyle en groupes hydroxyle.

Substitution : Divers nucléophiles peuvent être introduits dans les groupes hydroxyle en conditions basiques pour former des éthers ou des esters.

Produits Principaux : Les principaux produits de ces réactions comprennent des versions modifiées du Dodecyl-α-D-maltoside avec des groupes fonctionnels modifiés, qui peuvent être adaptés à des besoins de recherche spécifiques.

4. Applications de la Recherche Scientifique

Le Dodecyl-α-D-maltoside est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme surfactant dans la synthèse et la stabilisation des nanoparticules.

Biologie : Le composé est crucial pour la solubilisation des protéines membranaires, facilitant leur étude par des techniques telles que la cristallographie aux rayons X et la spectroscopie de résonance magnétique nucléaire.

Médecine : Il aide à la formulation de systèmes d'administration de médicaments, améliorant la solubilité et la stabilité des médicaments hydrophobes.

5. Mécanisme d'Action

Le principal mécanisme par lequel le Dodecyl-α-D-maltoside exerce ses effets est sa capacité à perturber les bicouches lipidiques. Le composé s'insère dans la bicouche lipidique, réduisant la tension superficielle et conduisant à la solubilisation des protéines membranaires. Cette action est facilitée par la chaîne dodécyle hydrophobe et la tête maltose hydrophile, qui interagissent respectivement avec les phases lipidique et aqueuse .

Composés Similaires :

Octyl-β-D-glucoside : Un autre détergent non ionique avec une chaîne alkylique plus courte, ce qui le rend moins efficace pour solubiliser les grands complexes protéiques.

Triton X-100 : Un détergent non ionique largement utilisé avec un groupe de tête hydrophile différent, souvent utilisé dans des applications similaires mais avec des propriétés de solubilisation différentes.

Lauryl Maltoside : Similaire au Dodecyl-α-D-maltoside mais avec de légères variations dans la longueur et la ramification de la chaîne alkylique.

Unicité : Le Dodecyl-α-D-maltoside est unique en raison de son équilibre optimal entre les propriétés hydrophobes et hydrophiles, ce qui le rend très efficace pour solubiliser un large éventail de protéines membranaires sans les dénaturer. Sa concentration micellaire critique (CMC) est faible, ce qui permet une utilisation efficace en petites quantités .

Comparaison Avec Des Composés Similaires

Octyl-β-D-Glucoside: Another non-ionic detergent with a shorter alkyl chain, making it less effective in solubilizing large protein complexes.

Triton X-100: A widely used non-ionic detergent with a different hydrophilic head group, often used in similar applications but with different solubilization properties.

Lauryl Maltoside: Similar to Dodecyl-Alpha-D-Maltoside but with slight variations in the alkyl chain length and branching.

Uniqueness: this compound is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing a wide range of membrane proteins without denaturing them. Its critical micelle concentration (CMC) is low, allowing for efficient use in small quantities .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-YHBSTRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-64-3 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is dodecyl-alpha-D-maltoside used in structural studies of membrane proteins like Photosystem II?

A: this compound is a mild detergent often used to extract and purify membrane proteins while preserving their native structure and function. This is crucial for techniques like electron microscopy, which require the protein to be in solution but retain its natural conformation. For example, researchers used this compound to isolate Photosystem II complexes from spinach, allowing them to visualize different supramolecular arrangements of the photosystem and its light-harvesting antenna [].

Q2: How does this compound assist in the crystallization of proteins like the human retinoic acid receptor (hRARgamma)?

A: Crystallization of proteins is often a delicate process. This compound can aid in this process by stabilizing the protein and mediating crystal contacts. In the case of hRARgamma, this compound was essential for both the stabilization and crystallization of the ligand-binding domain []. The detergent molecule was found to be completely ordered within the crystal structure, with its dodecyl moiety buried in a hydrophobic channel and the maltoside head group forming hydrogen bonds with water molecules and polar residues. This suggests that this compound can play a specific structural role in facilitating protein crystallization.

Q3: Can you elaborate on the specific structural insights gained from using this compound in studying green plant Photosystem I?

A: By using this compound to solubilize green plant Photosystem I, researchers were able to perform electron microscopy studies that revealed important structural details about this complex []. The study demonstrated that the light-harvesting complex I (LHCI) binds to the Photosystem I core complex on the side of the F/J subunits. This finding contributes to a better understanding of the spatial organization of light-harvesting complexes within Photosystem I, which is essential for efficient energy transfer during photosynthesis.

Q4: The studies mention the formation of different "supercomplexes" of Photosystem II after treatment with this compound. What does this tell us about the organization of the thylakoid membrane?

A: The observation of different Photosystem II supercomplexes with varying compositions of light-harvesting complexes suggests that the thylakoid membrane is not a static structure, but rather a dynamic environment [, ]. The ability of this compound to extract these different supercomplexes indicates that they exist as distinct entities within the membrane. This heterogeneity in Photosystem II organization may reflect the plant's ability to adapt to changing light conditions by altering the pathways of energy transfer. For example, different supercomplexes might be favored under high or low light conditions to optimize photosynthetic efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

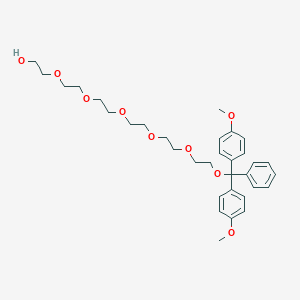

![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)

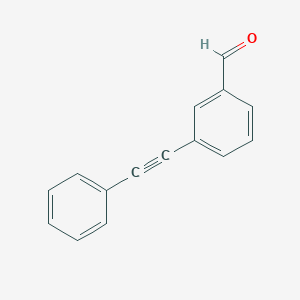

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)